NS-1619

Description

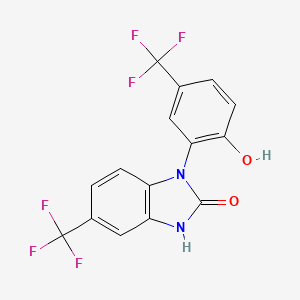

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMCMWKHSDUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165363 | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-01-0 | |

| Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS 1619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS-1619 on BK Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-1619 is a synthetic benzimidazolone derivative widely utilized as a pharmacological tool to study the physiological roles of large-conductance Ca²⁺-activated potassium (BK) channels. It functions as a channel opener, primarily by increasing the channel's open probability (Po), which leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, among other cellular effects. Recent advancements in structural biology and computational modeling have elucidated a detailed mechanism of action, revealing a specific binding pocket and a "foot-in-the-door" allosteric activation model. This guide provides a comprehensive overview of the core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions and pathways involved.

Core Mechanism of Action

The activation of BK channels by this compound is a multi-faceted process involving direct binding and allosteric modulation of the channel's gating machinery. While initially characterized by its functional effects, the precise molecular underpinnings are now becoming clear.

Binding Site Identification

Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have identified the binding site for this compound within a pocket formed at the interface of the transmembrane and cytosolic domains of the BK channel α subunit.[1][2][3]

-

Location: The binding pocket is formed by residues from the S6/RCK1 linker, the C-linker, and the S4 transmembrane segment of the voltage-sensor domain (VSD).[1][2][3]

-

Key Interacting Residues: Molecular docking and mutagenesis studies have pinpointed several amino acids as critical for this compound binding and efficacy. Upon binding, the pocket reconfigures to involve interactions with:

Allosteric Gating Modulation

This compound does not open the channel pore directly but rather modulates the channel's intrinsic gating equilibria. Its primary effect is to stabilize the open conformation of the channel.[1][6]

-

Increased Open Probability (Po): The principal effect of this compound is a significant increase in the channel's open probability.[6][7] At a given voltage and Ca²⁺ concentration, the channel spends more time in the open state.

-

Leftward Shift in Voltage Dependence: this compound shifts the voltage-activation curve (G-V curve) to more negative potentials, meaning the channel can be activated at lower levels of membrane depolarization.[8]

-

"Foot-in-the-Door" Mechanism: A proposed model suggests that this compound initially binds and then, through a conformational change, establishes simultaneous interactions with residues on both the VSD (F223) and the C-linker (K330, K331).[2][4] This interaction induces a twisting motion in the S6 segment, which acts like a "foot-in-the-door" to prevent channel closure and stabilize the open state.[2][4]

-

Modulation of Gating Equilibria: Within the framework of allosteric gating models (e.g., the Horrigan-Aldrich model), this compound favors the open conformation by increasing the equilibrium constant for the closed-to-open transition (L₀) and decreasing the allosteric factor D, which couples voltage sensor activation to the pore opening.[1][2]

Dual Activation Pathway in Smooth Muscle

In certain cell types, such as porcine coronary artery smooth muscle cells, this compound exhibits a dual mechanism of action.[9]

-

Direct Activation: As described above, this compound directly binds to and activates the BK channel.[9]

-

Indirect Activation via Ca²⁺ Release: At higher concentrations (e.g., 30 μM), this compound can induce the release of Ca²⁺ from intracellular stores (caffeine/ryanodine-sensitive). This localized increase in intracellular Ca²⁺ further potentiates BK channel opening, contributing to about one-third of the observed membrane hyperpolarization in this specific cell type.[9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data reported for this compound across various experimental paradigms.

Table 1: Electrophysiological Effects on BK Channels

| Parameter | Value | Concentration | Cell/Tissue Type | Reference |

| ΔV₀.₅ (Shift in Half-Activation Voltage) | -21.6 ± 3.9 mV | 10 μM | Slo1 (HEK293 cells) | [8] |

| -36.0 ± 2.6 mV | 30 μM | Slo1 (HEK293 cells) | [8] | |

| -36 ± 5 mV | ≤ 30 μM | Wild Type BK (Inside-out patch) | [5] | |

| Increase in Open Probability (Po) | ~9.8-fold | 10 μM | Human detrusor smooth muscle | [6] |

| Effect on Single-Channel Conductance | No significant change | 10 μM | Human detrusor smooth muscle | [6] |

Table 2: Cellular and Tissue-Level Effects

| Parameter | Value | Concentration | Cell/Tissue Type | Reference |

| Membrane Hyperpolarization | ~12.5 mV | 30 μM | Porcine coronary artery smooth muscle | [9] |

| EC₅₀ (Relaxation) | ~10 - 30 μM | N/A | Various smooth muscles | [9][10] |

| EC₅₀ (Mitochondrial Membrane Potential) | 3.6 μM | N/A | Glioma cells | [11] |

| IC₅₀ (Cell Proliferation Inhibition) | 31.1 μM (48h) | N/A | A2780 ovarian cancer cells | [10][12] |

Mandatory Visualizations

Diagram: Proposed "Foot-in-the-Door" Mechanism

Caption: "Foot-in-the-door" mechanism of this compound action on the BK channel.

Diagram: Dual Signaling Pathway for Activation

Caption: Dual pathways of this compound-mediated BK channel activation in smooth muscle.

Diagram: Experimental Workflow for Mechanism Elucidation

Caption: Integrated experimental workflow for defining the this compound mechanism of action.

Experimental Protocols

The elucidation of the this compound mechanism has relied on a combination of electrophysiological, structural, and computational techniques.

Patch-Clamp Electrophysiology

-

Objective: To measure the functional effect of this compound on BK channel currents, open probability, and voltage dependence.

-

Methodology:

-

Preparation: Use of HEK293 cells stably expressing the human BK α subunit (Slo1) or freshly isolated cells (e.g., detrusor smooth muscle cells).[6][7]

-

Configuration: Experiments are typically performed in inside-out or whole-cell patch-clamp configurations. The inside-out configuration is ideal for controlling the intracellular solution and applying this compound directly to the cytosolic face of the channel.[6]

-

Solutions: Symmetrical potassium solutions (e.g., 140-160 mM K⁺) are used to set the K⁺ equilibrium potential near 0 mV. The intracellular (bath) solution contains a Ca²⁺ buffer (e.g., EGTA/HEDTA) to clamp the free Ca²⁺ concentration at a known level.

-

Voltage Protocol: To generate conductance-voltage (G-V) curves, the membrane is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing test potentials. Tail currents are measured upon repolarization to assess channel deactivation.

-

Data Acquisition: Currents are recorded before and after the application of this compound to the bath solution. The shift in the half-activation voltage (V₀.₅) is calculated by fitting the G-V curves with a Boltzmann function. For single-channel analysis, open probability (Po) is calculated from long-duration recordings at a fixed voltage.[6]

-

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution 3D structure of the BK channel in complex with this compound to identify the binding site.[1][2]

-

Methodology:

-

Sample Preparation: The human BK channel protein is purified using established protocols. This compound is added to the purified protein sample under saturating Ca²⁺ conditions (to favor the open state) before vitrification.[1]

-

Data Collection: The vitrified sample is imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: Single-particle analysis software is used to process the collected micrographs, perform 2D and 3D classifications, and reconstruct the final 3D density map of the BK-NS1619 complex.

-

Model Building: The atomic model of the BK channel is fitted into the cryo-EM density map. An unassigned density corresponding to the ligand is identified, allowing for the precise placement of this compound and identification of interacting residues.[5]

-

Site-Directed Mutagenesis (Alanine Scanning)

-

Objective: To functionally validate the importance of specific amino acid residues in the this compound binding pocket.[1][2]

-

Methodology:

-

Mutation: Plasmids containing the BK channel cDNA are modified using PCR-based site-directed mutagenesis to replace target residues (e.g., F223, K330, K331) with alanine (F223A, K330A, etc.).

-

Expression: The mutated plasmids are transfected into a host cell line (e.g., HEK293).

-

Functional Testing: Patch-clamp electrophysiology is performed on cells expressing the mutant channels. The effect of this compound (e.g., the shift in V₀.₅) on the mutant channel is measured and compared to its effect on the wild-type channel.

-

Analysis: A significant reduction or abolition of the this compound effect in a mutant channel confirms the functional importance of that specific residue for drug action.[5]

-

Intracellular Calcium Measurement

-

Objective: To determine if this compound affects intracellular Ca²⁺ concentration ([Ca²⁺]i).[9]

-

Methodology:

-

Cell Loading: Freshly isolated cells (e.g., porcine coronary myocytes) are loaded with a Ca²⁺-sensitive fluorescent dye, such as Indo-1.

-

Simultaneous Recording: Cells are placed on the stage of a confocal microscope, and simultaneous recordings of membrane potential (using current-clamp) and [Ca²⁺]i (from dye fluorescence) are performed.

-

Experiment: this compound is applied via perfusion, and changes in both membrane potential and [Ca²⁺]i are recorded. Specific inhibitors of Ca²⁺ release channels (e.g., caffeine and ryanodine) can be used to probe the source of any Ca²⁺ increase.[9]

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Single-channel biophysical and pharmacological characterization of native human large conductance calcium-activated potassium channels in freshly isolated detrusor smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. BK channel activation by this compound is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 12. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the NS-1619 Binding Site on the BK Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding site of NS-1619, a synthetic benzimidazolone agonist, on the large-conductance Ca2+ and voltage-activated potassium (BK) channel. Understanding this interaction is pivotal for the rational design of novel therapeutic agents targeting a myriad of conditions, including cardiovascular and neurological disorders. This document synthesizes recent structural and functional data, providing a comprehensive overview for researchers and drug development professionals.

The this compound Binding Pocket: A Multi-Domain Interface

Recent advancements in cryo-electron microscopy (cryo-EM) and molecular dynamics simulations have successfully identified the binding site of this compound. It is not confined to a single domain but rather resides in a pocket formed by the interface of the S6 transmembrane segment, the S6/RCK1 linker, and the S4 transmembrane segment of the voltage sensor domain (VSD).[1][2][3] This strategic location allows this compound to allosterically modulate channel gating.

Upon binding, this compound induces a conformational change that stabilizes the open state of the BK channel.[1][4] This is achieved through simultaneous interactions with key residues in different domains, effectively acting as a "foot-in-the-door" to keep the channel open.[1][4]

Key Interacting Residues and Quantitative Effects of Mutations

Alanine scanning mutagenesis has been instrumental in pinpointing the specific amino acid residues crucial for this compound's agonistic activity. The following table summarizes the quantitative effects of mutations on the this compound-induced leftward shift in the current-voltage (I-V) curve, a measure of channel activation.

| Mutation | Domain/Region | Shift in I-V Curve (mV) with 30 µM this compound | Reference |

| Wild Type (WT) | - | -36 ± 5 | [5] |

| F223A | Voltage Sensor Domain (VSD) | -20 ± 3 | [5] |

| K330A | C-linker | -7 ± 2 | [5] |

| K331A | C-linker | -26 ± 2 | [5] |

Data presented as mean ± standard error of the mean.

These data clearly indicate that mutations of F223, K330, and K331 significantly reduce the efficacy of this compound, confirming their critical role in the binding and/or transduction of the drug's effect.[5] Molecular docking studies further support the involvement of a broader set of residues in forming the binding pocket, including R329, Y332, G334, F391, K392, and E399, primarily located in the C-linker and the RCK1 domain.[2][5]

Proposed Mechanism of Action: A "Foot-in-the-Door" Model

The binding of this compound to the BK channel initiates a cascade of conformational changes that favor the open state. The proposed "foot-in-the-door" mechanism can be visualized as a multi-step process.

References

The Role of NS-1619 in the Regulation of Smooth Muscle Tone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is a widely recognized pharmacological agent utilized in the study of smooth muscle physiology, primarily for its potent activation of large-conductance Ca²⁺-activated K⁺ (BK) channels. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in regulating smooth muscle tone. It delves into its primary effect on BK channels, leading to membrane hyperpolarization and subsequent smooth muscle relaxation. Furthermore, this document explores the compound's secondary effects on other ion channels, including L-type Ca²⁺ channels and voltage-gated K⁺ channels, which contribute to its overall pharmacological profile. Detailed experimental protocols for investigating the effects of this compound, including patch-clamp electrophysiology, isometric tension recordings, and calcium imaging, are provided. Quantitative data from various studies are summarized in structured tables for comparative analysis. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the multifaceted role of this compound in smooth muscle pharmacology.

Introduction

Smooth muscle tone is a critical physiological parameter regulated by a complex interplay of signaling pathways and ion channel activity. Dysregulation of smooth muscle contraction is implicated in a variety of pathological conditions, including hypertension, asthma, and overactive bladder. Pharmacological tools that modulate specific ion channels are invaluable for both basic research and the development of novel therapeutics. This compound, a benzimidazole derivative, has emerged as a key compound for investigating the role of large-conductance Ca²⁺-activated K⁺ (BK) channels in smooth muscle function. This guide aims to provide a detailed technical resource on the actions of this compound, its experimental application, and the interpretation of its effects on smooth muscle tone.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct activation of BK channels.[1] These channels are key regulators of smooth muscle membrane potential and are activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca²⁺]i).

Primary Target: BK Channel Activation

This compound directly interacts with the α-subunit of the BK channel, promoting its open state.[2][3][4] This leads to an increased efflux of potassium ions (K⁺) from the smooth muscle cell, causing membrane hyperpolarization.[5] The hyperpolarization moves the membrane potential further away from the threshold for activation of voltage-gated L-type Ca²⁺ channels.

Downstream Effects of BK Channel Activation

The this compound-induced hyperpolarization has a significant impact on intracellular calcium dynamics. By reducing the open probability of L-type Ca²⁺ channels, this compound diminishes Ca²⁺ influx, a critical step in the initiation and maintenance of smooth muscle contraction.[5] The overall effect is a reduction in global intracellular Ca²⁺ levels, leading to the deactivation of the contractile machinery and subsequent smooth muscle relaxation.

Off-Target and Secondary Effects

While this compound is a potent BK channel opener, it is not entirely selective and has been shown to exert effects on other ion channels, particularly at higher concentrations.

-

Inhibition of L-type Ca²⁺ Channels: Several studies have reported that this compound can directly inhibit L-type Ca²⁺ channels, independent of its effect on BK channels.[6][7] This direct inhibition of Ca²⁺ influx contributes to its relaxant effect on smooth muscle.

-

Inhibition of Voltage-Gated K⁺ (Kv) Channels: this compound has also been observed to inhibit delayed rectifier K⁺ currents (IK(V)) in vascular smooth muscle cells.[6] This action would be expected to cause membrane depolarization, counteracting its primary hyperpolarizing effect. However, the potent activation of BK channels typically dominates the overall physiological response.

-

Intracellular Ca²⁺ Release: Some evidence suggests that this compound can induce the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum.[8] This localized Ca²⁺ release may, in turn, contribute to the activation of BK channels, creating a complex feedback loop.[8]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effects of this compound on smooth muscle preparations.

Table 1: Electrophysiological Effects of this compound on Smooth Muscle Cells

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Membrane Potential | Porcine Coronary Artery Myocytes | 1-30 µM | Concentration-dependent hyperpolarization | [8] |

| Porcine Coronary Artery Myocytes | 30 µM | ~12 mV hyperpolarization | [8] | |

| BK Channel Current | Rat Portal Vein Myocytes | 10-33 µM | Induction of noisy outward current | [6][9] |

| Human Dermal Fibroblasts | 100 µM | Increased whole-cell outward currents | [10] | |

| L-type Ca²⁺ Current | Rat Portal Vein Myocytes | 33 µM | Total inhibition | [6] |

| Delayed Rectifier K⁺ Current (IK(V)) | Rat Portal Vein Myocytes | 10-33 µM | Reduction of outward currents | [6] |

Table 2: Effects of this compound on Smooth Muscle Contraction

| Tissue Preparation | Pre-contraction Agent | This compound Concentration | Effect | Reference |

| Rat Detrusor Smooth Muscle | Spontaneous | 30 µM | Substantial diminishment of amplitude, force, frequency, and tone | [11][12] |

| Rat Detrusor Smooth Muscle | Carbachol (0.1 µM) | 30 µM | Inhibition of phasic and tonic contractions | [11][12] |

| Rat Detrusor Smooth Muscle | KCl (20 mM) | 30 µM | Inhibition of phasic and tonic contractions | [11][12] |

| Rat Detrusor Smooth Muscle | KCl (60 mM) | 30 µM | Significantly reduced inhibitory effect | [11][12] |

| Rat Aorta | KCl (20 mM and 80 mM) | 3-100 µM | Total inhibition of contractions | [9] |

Table 3: Pharmacological Parameters of this compound

| Parameter | Tissue/Cell Type | Value | Reference |

| EC₅₀ (Relaxation) | Various smooth muscles | 10-30 µM | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents in isolated smooth muscle cells.

Methodology:

-

Cell Isolation: Smooth muscle cells are enzymatically dispersed from the tissue of interest (e.g., portal vein, coronary artery) using a combination of enzymes such as collagenase and papain.

-

Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.[5] For isolating specific currents, other ions can be substituted (e.g., CsCl to block K⁺ channels).

-

Bath Solution (Extracellular): The standard bath solution mimics physiological saline and contains (in mM): 138 NaCl, 4.7 KCl, 1.2 NH₂PO₄, 1.2 MgSO₄, 1.8 CaCl₂, 5 HEPES, and 10 glucose, with the pH adjusted to 7.4.[13]

-

Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.[14]

-

The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.[15]

-

Voltage-Clamp Mode: The membrane potential is held at a specific voltage (e.g., -70 mV), and voltage steps are applied to elicit ion channel currents.[10] The effect of this compound is assessed by perfusing the drug onto the cell and observing changes in the recorded currents.

-

Current-Clamp Mode: The current is held at zero, and changes in the membrane potential are recorded in response to this compound application.[8]

-

Isometric Tension Recordings

This method measures the contractile force of isolated smooth muscle strips or rings.

Methodology:

-

Tissue Preparation: The smooth muscle tissue (e.g., aorta, detrusor muscle) is dissected and cut into small strips or rings (e.g., 2 mm long).[2][13]

-

Mounting: The tissue is mounted in an organ bath containing physiological salt solution (PSS), maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.[1][2] One end of the tissue is fixed, and the other is connected to a force transducer.[1]

-

Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a baseline tension (e.g., 3 mN for mouse aorta).[2] Contractions are then induced using a contractile agent such as KCl, phenylephrine, or carbachol.[2][11][12]

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve and determine its relaxant effect.

Intracellular Calcium Imaging

This technique visualizes changes in intracellular calcium concentration in response to this compound.

Methodology:

-

Cell Preparation and Dye Loading: Isolated smooth muscle cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[16][17]

-

Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a calcium imaging system.[5]

-

Experimental Protocol: A baseline fluorescence is recorded before the application of this compound. The change in fluorescence intensity upon drug application is then measured, which corresponds to a change in [Ca²⁺]i.[5][16] Ratiometric dyes like Fura-2 allow for the quantification of absolute [Ca²⁺]i levels.[17]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in smooth muscle cells.

Caption: Experimental workflow for whole-cell patch-clamp.

Caption: Workflow for isometric tension recording experiments.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of BK channels in the regulation of smooth muscle tone. Its primary action of activating BK channels leads to membrane hyperpolarization and subsequent relaxation. However, researchers must be cognizant of its off-target effects on other ion channels, particularly when using higher concentrations. The experimental protocols detailed in this guide provide a framework for investigating the multifaceted effects of this compound on smooth muscle physiology. A thorough understanding of its mechanism of action and careful experimental design are crucial for the accurate interpretation of data and for advancing our knowledge of smooth muscle function in health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting ion channels in smooth muscle-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Vascular Tension [bio-protocol.org]

- 3. ahajournals.org [ahajournals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BK channel activation by this compound is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of L-type calcium channels in arteriolar smooth muscle cells is involved in the pathogenesis of vascular hyporeactivity in severe shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BK channel activation by this compound is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Large conductance Ca2+ -activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Patch clamp - Wikipedia [en.wikipedia.org]

- 16. Local and cellular Ca2+ transients in smooth muscle of pressurized rat resistance arteries during myogenic and agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of NS-1619 on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is widely recognized as a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels. Its ability to modulate neuronal excitability has positioned it as a valuable tool in neuroscience research and a potential therapeutic agent. This technical guide provides an in-depth analysis of the effects of this compound on the release of key neurotransmitters, including acetylcholine, glutamate, and GABA. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. While the primary mechanism of action involves the activation of BKCa channels leading to a reduction in neurotransmitter release, this document also explores evidence for BKCa-independent pathways, particularly in the context of neuroprotection. This guide is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this compound in neurotransmission.

Introduction

This compound, or 1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, is a synthetic molecule that has been instrumental in elucidating the physiological roles of large-conductance Ca2+-activated potassium (BKCa) channels. These channels are ubiquitously expressed in the central nervous system and are critical regulators of neuronal firing patterns and neurotransmitter release. By activating BKCa channels, this compound causes membrane hyperpolarization, which in turn reduces the influx of calcium through voltage-gated calcium channels, a critical step in the exocytosis of synaptic vesicles. This primary mechanism suggests that this compound generally acts as an inhibitor of neurotransmitter release.

However, the pharmacological profile of this compound is complex. At higher concentrations, it has been reported to inhibit voltage-dependent calcium and potassium channels and to induce the release of calcium from intracellular stores. Furthermore, some of its neuroprotective effects appear to be mediated by pathways independent of BKCa channel activation, involving the generation of reactive oxygen species (ROS) and activation of the phosphoinositide 3-kinase (PI3K) signaling pathway.

This guide aims to provide a detailed overview of the current understanding of this compound's impact on neurotransmitter release, presenting the available quantitative data and outlining the experimental methodologies used to derive these findings.

Mechanism of Action of this compound

BKCa Channel-Dependent Pathway

The principal mechanism by which this compound is understood to modulate neurotransmitter release is through its direct activation of BKCa channels. This compound binds to a pocket formed by the S6 transmembrane segment and the RCK1 domain of the BKCa channel's α-subunit. This binding stabilizes the open conformation of the channel, leading to an increased efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization of the presynaptic terminal membrane reduces the opening probability of voltage-gated calcium channels (VGCCs). Consequently, the influx of calcium (Ca2+), which is the primary trigger for synaptic vesicle fusion and neurotransmitter release, is diminished.

BKCa Channel-Independent Pathway (Neuroprotection)

Several studies have indicated that the neuroprotective effects of this compound may not be solely dependent on its interaction with BKCa channels.[1] This alternative pathway involves the generation of reactive oxygen species (ROS), which can act as signaling molecules to activate the PI3K/Akt pathway.[1] Activation of this pathway is known to promote cell survival and inhibit apoptosis by suppressing the activity of pro-apoptotic proteins like caspases. While this pathway is primarily linked to neuroprotection, its direct influence on neurotransmitter release is an area of ongoing investigation.

Quantitative Effects of this compound on Neurotransmitter Release

The following tables summarize the available quantitative data on the effects of this compound on the release of various neurotransmitters. It is important to note that comprehensive dose-response data is limited in the current literature.

| Neurotransmitter | Preparation | This compound Concentration | Effect on Release/Function | Reference |

| Acetylcholine | Guinea Pig Trachea | 30 µM | 33.9% inhibition of electrically stimulated release | [2] |

| Rat Detrusor Smooth Muscle | 30 µM | Reduction of cholinergic EFS-induced contractions to 46.2% of control at 50 Hz | [3] | |

| Rat Detrusor Smooth Muscle | 30 µM | Inhibition of EFS-induced contraction amplitude to 39.2% of control at 50 Hz | [3] | |

| GABA | Rat Central Amygdala Neurons | Not Specified | Reduction in the amplitude of evoked IPSCs to 39.8% of control | [4] |

| Glutamate | Hippocampal Slices | Not Specified | Reduces epileptiform-like synaptic activity | [1] |

| Dopamine | - | - | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on neurotransmitter release.

In Vivo Microdialysis for Dopamine Release

This protocol is adapted from standard microdialysis procedures and can be used to measure the effect of locally administered this compound on dopamine release in the striatum of anesthetized rats.[4][5]

Materials:

-

This compound

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4

-

HPLC with electrochemical detection (HPLC-ECD) system

-

Dopamine standards

Procedure:

-

Animal Preparation: Anesthetize a male Wistar rat and mount it in a stereotaxic frame.

-

Surgical Implantation: Perform a craniotomy over the striatum. Slowly lower a guide cannula to the desired coordinates. Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).

-

This compound Administration: Switch the perfusion fluid to aCSF containing the desired concentration of this compound (e.g., 10, 30, 100 µM).

-

Experimental Sample Collection: Continue collecting dialysate samples at regular intervals for the duration of the drug administration.

-

Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Data Quantification: Quantify the changes in dopamine concentration relative to the baseline levels.

Glutamate Release Measurement in Acute Hippocampal Slices

This protocol, based on methods using enzyme-based microelectrode arrays or genetically encoded glutamate sensors, allows for the real-time measurement of K+-evoked glutamate release from brain slices.[6][7]

Materials:

-

This compound

-

Vibratome

-

Dissection microscope

-

Recording chamber

-

aCSF

-

High K+ aCSF (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)

-

Glutamate biosensor or imaging setup for genetically encoded glutamate sensors (e.g., iGluSnFR)

-

Data acquisition system

Procedure:

-

Slice Preparation: Rapidly decapitate a rodent and dissect the brain in ice-cold aCSF. Prepare 300-400 µm thick hippocampal slices using a vibratome.

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Baseline Recording: Position the glutamate sensor in the desired hippocampal subfield (e.g., CA1 stratum radiatum). Record a stable baseline of extracellular glutamate.

-

Evoked Release: Evoke glutamate release by a brief application of high K+ aCSF.

-

This compound Application: Bath-apply this compound at the desired concentration and allow it to equilibrate.

-

Post-Drug Evoked Release: Repeat the high K+ stimulation in the presence of this compound.

-

Data Analysis: Measure the amplitude and kinetics of the glutamate transients before and after this compound application to determine its effect on evoked release.

Western Blot for Akt Phosphorylation

This protocol can be used to assess the activation of the PI3K/Akt signaling pathway in neuronal cultures following treatment with this compound.[2][8]

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Culture and Treatment: Plate neurons and grow to the desired confluency. Treat the cells with this compound at various concentrations for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the change in Akt phosphorylation.

Discussion and Future Directions

The available evidence strongly suggests that this compound, primarily through the activation of BKCa channels, exerts an inhibitory effect on the release of several key neurotransmitters, including acetylcholine and GABA. While direct quantitative data for its effect on glutamate and dopamine are less clear, the known function of BKCa channels in presynaptic terminals supports a similar inhibitory role.

The dual mechanism of action of this compound, encompassing both BKCa-dependent and -independent pathways, highlights the complexity of its pharmacological profile. The neuroprotective effects mediated by ROS and PI3K signaling are particularly intriguing and warrant further investigation to understand their potential interplay with the modulation of neurotransmitter release.

Future research should focus on several key areas:

-

Dose-Response Studies: Comprehensive dose-response studies are needed to quantify the potency and efficacy of this compound in modulating the release of a wider range of neurotransmitters, including dopamine and glutamate.

-

In Vivo Studies: Further in vivo studies, utilizing techniques like microdialysis and electrophysiology in awake, behaving animals, will be crucial to understanding the physiological relevance of this compound's effects on neurotransmission and behavior.

-

Pathway Elucidation: More research is required to fully elucidate the downstream signaling components of the BKCa-independent pathway and to determine if this pathway directly influences neurotransmitter release machinery.

-

Therapeutic Potential: A deeper understanding of the multifaceted actions of this compound will be essential for evaluating its therapeutic potential for neurological disorders characterized by neurotransmitter imbalances, such as epilepsy, and for harnessing its neuroprotective properties.

References

- 1. Presynaptic inhibition of elicited neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of presynaptic inhibition by neuropeptide Y at sympathetic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population imaging of synaptically released glutamate in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating NS-1619 in Models of Pulmonary Hypertension: A Technical Guide

This technical guide provides an in-depth overview of the investigation of NS-1619, a large-conductance Ca2+-activated potassium (BKCa) channel activator, in preclinical models of pulmonary hypertension (PH). The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the experimental data, methodologies, and known signaling pathways associated with this compound's effects in this disease context.

Pulmonary hypertension is a severe and progressive vascular disorder characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right heart failure and death.[1][2][3] The pathophysiology involves the proliferation of pulmonary artery smooth muscle cells (PASMCs), among other vascular cells.[4][5][6][7] BKCa channels are abundantly expressed in vascular smooth muscle cells, and their activation leads to membrane hyperpolarization and subsequent vasodilation.[4][5][8] Furthermore, activation of these channels has been shown to have anti-proliferative effects, making them a promising therapeutic target for PH.[4][5][6]

Data Presentation

The following tables summarize the key quantitative findings from studies investigating this compound in a rat model of monocrotaline-induced pulmonary hypertension and in vitro cell culture experiments.

Table 1: Hemodynamic Effects of Inhaled this compound in Monocrotaline-Induced PH Rats

| Parameter | Treatment Group | Measurement Time | Result | Significance |

| Right Ventricular Systolic Pressure (RVSP) | 12 µM this compound | 120 min post-inhalation | Significant Reduction | p < 0.05 |

| Right Ventricular Systolic Pressure (RVSP) | 100 µM this compound | 120 min post-inhalation | Significant Reduction | p < 0.05 |

| Systemic Arterial Pressure | 12 µM & 100 µM this compound | 30 & 120 min post-inhalation | No significant effect | - |

Data sourced from studies where PH was induced in rats, and hemodynamic parameters were measured following inhalation of this compound or a solvent control.[4][5][6]

Table 2: Effects of Inhaled this compound on Blood Gas Parameters in PH Rats

| Parameter | Treatment Group | Measurement Time | Result | Significance |

| Arterial Oxygen (PaO₂) | 100 µM this compound | 30 min post-inhalation | Significant Increase | p < 0.05 |

| Arterial Oxygen (PaO₂) | 12 µM & 100 µM this compound | 120 min post-inhalation | Significant Increase | p < 0.05 |

| Arterial Carbon Dioxide (PaCO₂) | 12 µM & 100 µM this compound | 120 min post-inhalation | Significant Reduction | p < 0.05 |

| pH | 12 µM this compound (and pooled group) | 120 min post-inhalation | Significant Increase | p < 0.05 |

These results suggest that this compound inhalation improves oxygenation and reduces carbon dioxide levels, potentially by reducing pulmonary shunt.[4][5][6]

Table 3: In Vitro Effects of this compound on Pulmonary Artery Smooth Muscle Cells (PASMCs)

| Cell Type | Stimulus | Treatment | Duration | Effect on Cell Proliferation | Significance |

| Rat PASMCs | PDGF-BB | 100 µM this compound | 48 hours | Significant Attenuation | p < 0.05 |

Platelet-derived growth factor (PDGF-BB) is a known contributor to the development of pulmonary arterial hypertension.[4] The study demonstrates that this compound can directly inhibit the proliferative response of PASMCs to this key mitogen.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the primary literature investigating this compound in PH models.[4][5][6]

Monocrotaline (MCT) Model of Pulmonary Hypertension in Rats

-

Induction of PH: Male Wistar rats receive a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.[9] This model is known to cause non-reversible PAH with significant vascular remodeling.[9]

-

Animal Housing: Post-injection, animals are housed under standard conditions for a period of 24 days to allow for the development of PH, characterized by elevated right ventricular pressure.[5]

-

Anesthesia and Preparation: On day 24, rats are anesthetized (e.g., with isoflurane). A tracheostomy is performed for mechanical ventilation. Catheters are inserted into the carotid artery and jugular vein/right ventricle for systemic and right ventricular hemodynamic monitoring, respectively.

-

Drug Administration: Animals are administered either a solvent control, 12 µM this compound, or 100 µM this compound via a nebulizer connected to the inhalation port of the ventilator for a defined period (e.g., 10 minutes).

-

Data Collection: Systemic and right ventricular hemodynamic parameters (systolic, diastolic, mean pressures, heart rate) and arterial blood gas samples are collected at baseline (before inhalation) and at specified time points post-inhalation (e.g., 30 and 120 minutes).[4][5]

In Vitro PASMC Proliferation Assay

-

Cell Culture: Primary rat pulmonary artery smooth muscle cells (PASMCs) are isolated and cultured in an appropriate growth medium (e.g., DMEM with 10% fetal calf serum).

-

Stimulation: Cells are serum-starved for 24 hours to synchronize their cell cycle.

-

Treatment: PASMCs are pre-incubated with this compound (e.g., 100 µM) or a vehicle control for a short period (e.g., 30 minutes).

-

Mitogen Challenge: The cells are then stimulated with a potent mitogen relevant to PAH, such as Platelet-Derived Growth Factor-BB (PDGF-BB).

-

Proliferation Assessment: After a 48-hour incubation period, the relative cell number is determined using a standard proliferation assay (e.g., crystal violet staining or a WST-1 assay).

-

Western Blot Analysis (for Signaling): To investigate signaling pathways, cell lysates are collected at early time points (e.g., 4 and 8 minutes) after PDGF-BB stimulation (with or without this compound pre-treatment). Western blotting is then performed to analyze the phosphorylation status of key signaling proteins like AKT, ERK1, and ERK2.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo investigation of this compound in the monocrotaline rat model of pulmonary hypertension.

This compound Signaling Pathway in PASMCs

This compound acts as an opener for BKCa channels. In the context of PDGF-induced PASMC proliferation, its anti-proliferative effect has been shown to be independent of the canonical AKT and ERK1/2 pathways.

References

- 1. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pulmonary hypertension: pathophysiology and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Experimental Therapies for Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhalation of the BKCa-Opener NS1619 Attenuates Right Ventricular Pressure and Improves Oxygenation in the Rat Monocrotaline Model of Pulmonary Hypertension | PLOS One [journals.plos.org]

- 5. Inhalation of the BKCa-Opener NS1619 Attenuates Right Ventricular Pressure and Improves Oxygenation in the Rat Monocrotaline Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhalation of the BK(Ca)-opener NS1619 attenuates right ventricular pressure and improves oxygenation in the rat monocrotaline model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of smooth muscle cell p53 in pulmonary arterial hypertension | PLOS One [journals.plos.org]

- 8. Revisiting the Large-Conductance Calcium-Activated Potassium (BKCa) Channels in the Pulmonary Circulation [mdpi.com]

- 9. Animal Models of Pulmonary Hypertension | Thoracic Key [thoracickey.com]

NS-1619's potential therapeutic applications in inflammatory pain

An In-depth Technical Guide on the Therapeutic Applications of the BK Channel Activator NS-1619 in Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory pain remains a significant clinical challenge, necessitating the exploration of novel therapeutic targets. One such target is the large-conductance calcium-activated potassium (BKCa) channel, a key regulator of neuronal excitability. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound, a potent BKCa channel activator, in the management of inflammatory pain. We delve into the molecular mechanisms, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols, and present visual representations of the underlying signaling pathways and experimental workflows. The data presented herein underscore the promise of this compound as a modulator of nociceptive signaling and a candidate for further investigation in the development of novel analgesics.

Introduction: The Role of BKCa Channels in Nociception

Inflammatory pain is characterized by hypersensitivity to both noxious (hyperalgesia) and innocuous (allodynia) stimuli, arising from the sensitization of peripheral nociceptors and central neurons. A critical factor in neuronal sensitization is the alteration of ion channel function, which governs neuronal excitability. Large-conductance calcium-activated potassium (BKCa) channels are expressed in sensory neurons and play a crucial role in regulating action potential firing and neurotransmitter release.[1] Activation of BKCa channels leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent decrease in neuronal excitability.

In inflammatory states, the function and expression of BKCa channels can be downregulated, contributing to the hyperexcitability of nociceptive neurons.[2] This has led to the hypothesis that activating these channels could represent a viable strategy for mitigating inflammatory pain. This compound is a synthetic benzimidazolone derivative that acts as a selective opener of BKCa channels.[3] Preclinical studies have demonstrated its potential to reverse pain-like behaviors in various animal models, suggesting its therapeutic utility.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of inflammatory pain and related cellular assays.

Table 1: Analgesic Effects of this compound in a Model of Persistent Inflammatory Pain

| Animal Model | Pain Modality | Treatment | Outcome | Reference |

| Mouse (CFA-induced) | Persistent Inflammatory Pain | Systemic administration of this compound | Significantly inhibited persistent inflammatory pain | [1][2][4] |

Note: Specific dose-response data on paw withdrawal thresholds from the primary literature were not available in the conducted search. The finding is based on the reported significant inhibition of inflammatory pain.

Table 2: Anti-inflammatory Effects of this compound in a Cellular Model of Inflammation

| Cell Type | Inflammatory Stimulus | Treatment | Measured Outcome | Result | Reference |

| Human Pulmonary Microvascular Endothelial Cells | TNF-α | This compound | CCL-2 Secretion | Decreased secretion | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects primarily through the activation of BKCa channels on sensory neurons. The proposed signaling pathway is as follows:

-

Binding and Channel Activation: this compound binds to the BKCa channel, increasing its open probability.

-

Potassium Efflux and Hyperpolarization: Activation of the BKCa channel leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane.

-

Reduced Neuronal Excitability: Membrane hyperpolarization increases the threshold for action potential firing, thereby reducing the excitability of nociceptive sensory neurons.

-

Inhibition of Nociceptive Transmission: The reduced excitability of peripheral nociceptors leads to a decrease in the transmission of pain signals to the spinal cord and brain.

-

Modulation of Inflammatory Mediators: In addition to its direct effects on neuronal excitability, this compound may also modulate the release of pro-inflammatory mediators. By hyperpolarizing the cell membrane, this compound can inhibit voltage-gated calcium channels, leading to a reduction in calcium-dependent signaling pathways, such as the JNK-1/2 and p38 MAPK pathways, which are involved in the production of inflammatory cytokines like CCL-2.[3]

Caption: Signaling pathway of this compound in inflammatory pain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential in inflammatory pain.

Animal Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Objective: To induce a persistent inflammatory pain state in rodents.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

Syringes (1 ml) with 27-gauge needles

-

Rodents (rats or mice)

-

Isoflurane anesthesia system

Procedure:

-

Anesthetize the animal using isoflurane.

-

Draw 50-100 µl of CFA into a syringe.

-

Inject the CFA subcutaneously into the plantar surface of the hind paw.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Inflammation and pain hypersensitivity typically develop within hours and can persist for several weeks.

Behavioral Assessment of Mechanical Allodynia: Von Frey Test

Objective: To measure the mechanical withdrawal threshold in response to a non-noxious stimulus.

Materials:

-

Von Frey filaments (calibrated set of varying forces)

-

Elevated mesh platform

-

Plexiglas enclosures

Procedure:

-

Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 30 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

-

Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

-

A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold.

Behavioral Assessment of Thermal Hyperalgesia: Hargreaves Test

Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.

Materials:

-

Plantar test apparatus (Hargreaves apparatus)

-

Plexiglas enclosures

Procedure:

-

Place the animal in a Plexiglas enclosure on the glass surface of the apparatus and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the animal withdraws its paw.

-

Record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Electrophysiology: Whole-Cell Patch-Clamp of DRG Neurons

Objective: To measure the effects of this compound on the electrophysiological properties of sensory neurons.

Materials:

-

Dorsal Root Ganglia (DRG) dissected from rodents

-

Collagenase and dispase for enzymatic digestion

-

Culture medium (e.g., DMEM/F12)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

This compound

Procedure:

-

Dissect DRGs and enzymatically dissociate them into single neurons.

-

Plate the neurons on coated coverslips and culture for 24-48 hours.

-

Transfer a coverslip to the recording chamber on the patch-clamp rig and perfuse with extracellular solution.

-

Pull a patch pipette and fill it with intracellular solution.

-

Approach a neuron with the pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline membrane potential and firing properties in current-clamp mode.

-

Bath-apply this compound at various concentrations and record the changes in membrane potential and firing frequency.

Immunohistochemistry for BKCa Channel Expression

Objective: To visualize the expression and localization of BKCa channels in DRG neurons.

Materials:

-

DRG tissue sections (frozen or paraffin-embedded)

-

Primary antibody against the BKCa channel alpha subunit

-

Fluorophore-conjugated secondary antibody

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Fix and section the DRG tissue.

-

Permeabilize the tissue sections and block non-specific antibody binding.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the sections and incubate with the secondary antibody.

-

Wash the sections and counterstain with DAPI to visualize nuclei.

-

Mount the coverslips and visualize the fluorescence using a microscope.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, through its activation of BKCa channels, holds significant promise as a therapeutic agent for inflammatory pain. Its dual mechanism of reducing neuronal excitability and potentially modulating inflammatory mediator release makes it an attractive candidate for further development.

Future research should focus on:

-

Conducting detailed dose-response studies in various models of inflammatory pain to establish a clear therapeutic window.

-

Investigating the long-term efficacy and safety of this compound.

-

Elucidating the precise downstream signaling pathways affected by BKCa channel activation in sensory neurons during inflammation.

-

Exploring the potential for combination therapies with other analgesics.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Large‐Conductance Calcium‐Activated Potassium Channel Opener, NS1619, Protects Against Mesenteric Artery Remodeling Induced by Agonistic Autoantibodies Against the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BKCa channels expressed in sensory neurons modulate inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Proliferative Effects of NS-1619 on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NS-1619, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, has emerged as a molecule of interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the core findings related to the effects of this compound on cancer cell proliferation, with a focus on experimental methodologies and the underlying signaling pathways.

Quantitative Analysis of this compound's Anti-Proliferative Efficacy

The inhibitory effect of this compound on cancer cell proliferation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Reference |

| A2780 | Ovarian Cancer | 48 hours | 31.1 µM | [1][2] |

Further research is required to establish the IC50 values of this compound across a broader range of cancer cell lines to better understand its spectrum of activity.

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the effects of this compound on cancer cell proliferation and apoptosis.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 5, 10, 30, 50, and 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Flow cytometry with dual staining for Annexin V and Propidium Iodide (PI) is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.

Protocol:

-

Protein Extraction: Following treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is believed to induce apoptosis in cancer cells, particularly in A2780 ovarian cancer cells, through a p53-dependent pathway.[1][2] The activation of BK channels by this compound leads to an increase in the expression of the tumor suppressor protein p53.[1] Subsequently, p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, and Bax, a pro-apoptotic protein.[1] This cascade ultimately leads to the execution of the apoptotic program.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for characterizing the anti-proliferative effects of this compound on cancer cells.

Concluding Remarks

This compound demonstrates significant anti-proliferative and pro-apoptotic activity in ovarian cancer cells, primarily through the activation of BK channels and subsequent engagement of the p53 signaling pathway. The provided experimental protocols offer a robust framework for further investigation into the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis to a wider array of cancer cell lines, elucidating the detailed molecular interactions within the signaling cascade, and exploring the potential for in vivo efficacy. A deeper understanding of these aspects will be crucial for the continued development of this compound as a potential anti-cancer agent.

References

An In-depth Technical Guide on NS-1619 and its Impact on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-1619 is widely recognized as a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels. Its influence extends to the mitochondrial level, where it exerts a significant impact on the mitochondrial membrane potential (ΔΨm), a critical parameter of mitochondrial function and overall cell health. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on mitochondria, with a particular focus on its effects on ΔΨm. It details the dual role of this compound as both a mitoBKCa channel opener and an inhibitor of Complex I of the electron transport chain. This document furnishes researchers with detailed experimental protocols for assessing these effects and presents quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the complex interactions involved.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is crucial for ATP synthesis, ion homeostasis, and the regulation of apoptosis. Dysregulation of ΔΨm is implicated in a variety of pathological conditions, making it a key target for therapeutic intervention.

This compound, a benzimidazolone derivative, has been extensively studied for its ability to activate BKCa channels. The presence of these channels in the inner mitochondrial membrane (mitoBKCa) has led to investigations into the effects of this compound on mitochondrial function. It has been consistently observed that this compound induces a dose-dependent depolarization of the mitochondrial membrane.[1] This guide delves into the nuanced mechanisms underlying this effect, exploring both its on-target and off-target actions.

Mechanism of Action of this compound on Mitochondria

The impact of this compound on mitochondrial membrane potential is attributed to two primary mechanisms:

-

Activation of Mitochondrial BKCa (mitoBKCa) Channels: The primary proposed mechanism involves the activation of mitoBKCa channels located on the inner mitochondrial membrane. The opening of these channels leads to an influx of potassium ions (K+) into the mitochondrial matrix. This influx of positive charge disrupts the electrochemical gradient across the inner membrane, resulting in its depolarization.[2][3]

-

Inhibition of Respiratory Chain Complex I: Accumulating evidence points to a significant off-target effect of this compound, namely the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5] This inhibition disrupts the flow of electrons, thereby reducing the pumping of protons across the inner mitochondrial membrane and leading to a decrease in ΔΨm.[4][6] Some studies suggest that this inhibition of Complex I is the predominant mechanism for this compound-induced mitochondrial depolarization, independent of mitoBKCa channel activation.[4]

-

Induction of Intracellular Ca2+ Release: this compound has also been shown to induce the release of calcium ions (Ca2+) from intracellular stores.[7] Elevated cytosolic Ca2+ can be taken up by mitochondria, potentially influencing the activity of Ca2+-dependent enzymes and further contributing to changes in mitochondrial membrane potential.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound.

| Parameter | Cell/Tissue Type | Value | Reference |

| EC50 for Mitochondrial Depolarization | Human Glioma LN229 Cells | 3.6 ± 0.4 µM | [4] |

| Human Glioma LN229 Cells | 3.6 µM | [1] | |

| Inhibition of Mitochondrial Respiratory Chain Complex I | Human Glioma LN229 Cells | 17% decrease at 20 µM | [4] |

Table 1: Quantitative Effects of this compound on Mitochondrial Parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial membrane potential.

Isolation of Mitochondria from Cultured Cells

This protocol is based on differential centrifugation to enrich for a mitochondrial fraction.[1]

Materials:

-

Cell culture flasks (70-80% confluent)

-

Ice-cold Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Hypotonic Buffer (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

-

Isolation Buffer (e.g., 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.4)

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

Procedure:

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer with 10-15 gentle strokes.

-

Immediately add an equal volume of 2X concentrated Isolation Buffer to restore isotonicity.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 and Flow Cytometry

JC-1 is a ratiometric fluorescent dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[2][3][7]

Materials:

-

Cultured cells treated with this compound or vehicle control

-

JC-1 staining solution (e.g., 2.5 µg/mL in cell culture medium)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 10 minutes).

-

Remove the culture medium and incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.

-

Wash the cells twice with warm PBS.

-

Harvest the cells (e.g., by trypsinization) and resuspend in PBS.

-

Analyze the cells by flow cytometry. Excite at 488 nm and collect fluorescence emission in both the green (e.g., 530/30 nm) and red (e.g., 585/42 nm) channels.

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer